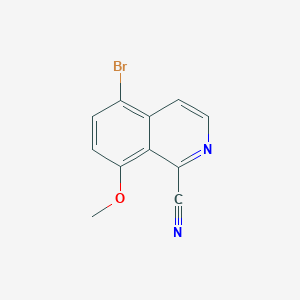

5-Bromo-8-methoxyisoquinoline-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-8-methoxyisoquinoline-1-carbonitrile is an organic compound with the molecular formula C11H7BrN2O It is a derivative of isoquinoline, featuring a bromine atom at the 5-position, a methoxy group at the 8-position, and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxyisoquinoline, followed by the introduction of the nitrile group. The reaction conditions often include:

Bromination: Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).

Nitrile Introduction: This step can be achieved through a Sandmeyer reaction, where the amino group is converted to a nitrile using copper(I) cyanide (CuCN) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-8-methoxyisoquinoline-1-carbonitrile, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-8-methoxyisoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-8-methoxyisoquinoline: Lacks the nitrile group, making it less versatile in certain reactions.

8-Methoxyisoquinoline-1-carbonitrile:

5-Bromoisoquinoline-1-carbonitrile: Lacks the methoxy group, altering its chemical properties and biological activity.

Uniqueness

5-Bromo-8-methoxyisoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromine and nitrile groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Biological Activity

5-Bromo-8-methoxyisoquinoline-1-carbonitrile is a compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom and a methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the isoquinoline class exhibit a wide range of biological activities including:

- Anticancer : Several studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation.

- Antimicrobial : Isoquinolines have demonstrated effectiveness against various bacterial strains.

- Antiviral : Some derivatives show promise in inhibiting viral replication.

Anticancer Activity

A significant aspect of this compound is its anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, studies have reported IC50 values ranging from 0.59 to 1.52 µM for related compounds against various cancer cell lines, indicating potent activity .

Case Study: Anticancer Efficacy

A study involving the evaluation of 5-bromo derivatives against HeLa and MCF-7 cancer cell lines revealed that these compounds could effectively induce cell death. The mechanism was linked to the activation of apoptotic pathways, specifically through the modulation of Bcl-2 and Bax proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting enhanced efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-8-methoxyisoquinoline | Staphylococcus aureus | 4 | |

| Related Compound A | Escherichia coli | 16 | |

| Related Compound B | Klebsiella pneumoniae | 25 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- NADPH-dependent quinone oxidoreductase (NQO1) : Many isoquinoline derivatives act as substrates for NQO1, leading to the generation of reactive oxygen species (ROS) that induce cellular stress and apoptosis in cancer cells .

- DNA Intercalation : Some studies suggest that isoquinolines can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells .

Properties

Molecular Formula |

C11H7BrN2O |

|---|---|

Molecular Weight |

263.09 g/mol |

IUPAC Name |

5-bromo-8-methoxyisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H7BrN2O/c1-15-10-3-2-8(12)7-4-5-14-9(6-13)11(7)10/h2-5H,1H3 |

InChI Key |

MFFGFEVOTDWPAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CN=C2C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.